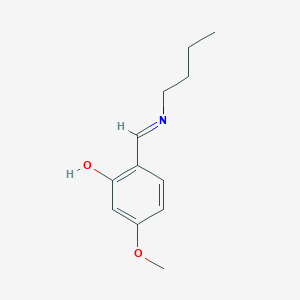![molecular formula C14H17N3O B14175536 2-Amino-5-{[(4,6-dimethylpyridin-2-yl)amino]methyl}phenol CAS No. 920511-90-6](/img/structure/B14175536.png)
2-Amino-5-{[(4,6-dimethylpyridin-2-yl)amino]methyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-{[(4,6-dimethylpyridin-2-yl)amino]methyl}phenol is an organic compound with a complex structure that includes an amino group, a phenol group, and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-{[(4,6-dimethylpyridin-2-yl)amino]methyl}phenol typically involves multiple steps. One common method starts with the synthesis of 2-amino-4,6-dimethylpyridine, which is then reacted with formaldehyde and 2-aminophenol under controlled conditions to form the target compound . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
2-Amino-5-{[(4,6-dimethylpyridin-2-yl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while nucleophilic substitution could introduce various functional groups into the molecule.
科学的研究の応用
2-Amino-5-{[(4,6-dimethylpyridin-2-yl)amino]methyl}phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions[][3].
作用機序
The mechanism of action of 2-Amino-5-{[(4,6-dimethylpyridin-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
類似化合物との比較
Similar Compounds
2-Amino-4,6-dimethylpyridine: Shares the pyridine ring structure but lacks the phenol group.
2-Amino-5-methylpyridine: Similar structure but with a methyl group instead of the dimethylpyridine moiety.
2-Amino-5-bromo-4,6-dimethylpyridine: Contains a bromine atom, which alters its reactivity and applications.
Uniqueness
2-Amino-5-{[(4,6-dimethylpyridin-2-yl)amino]methyl}phenol is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of both amino and phenol groups allows for diverse chemical reactivity, making it a versatile compound in various research and industrial contexts.
特性
CAS番号 |
920511-90-6 |
|---|---|
分子式 |
C14H17N3O |
分子量 |
243.30 g/mol |
IUPAC名 |
2-amino-5-[[(4,6-dimethylpyridin-2-yl)amino]methyl]phenol |
InChI |
InChI=1S/C14H17N3O/c1-9-5-10(2)17-14(6-9)16-8-11-3-4-12(15)13(18)7-11/h3-7,18H,8,15H2,1-2H3,(H,16,17) |
InChIキー |
BGJJOGAUWCGPSW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=C1)NCC2=CC(=C(C=C2)N)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


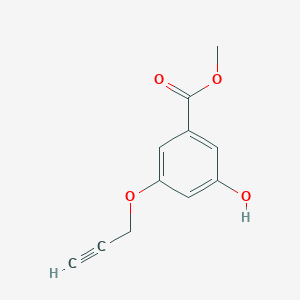

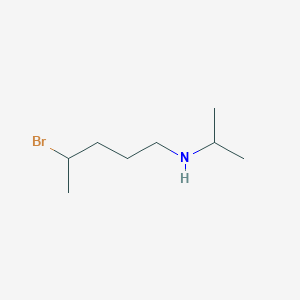
![11-(4-Methylpiperazin-1-yl)-10,11-dihydrodibenzo[b,f]thiepin-2-amine](/img/structure/B14175469.png)

![Propanedioic acid, 2-[[(1S)-1-phenylethyl]amino]-, 1,3-dimethyl ester](/img/structure/B14175498.png)
![9-Bromobenzo[h]isoquinoline-5-carbonitrile](/img/structure/B14175512.png)
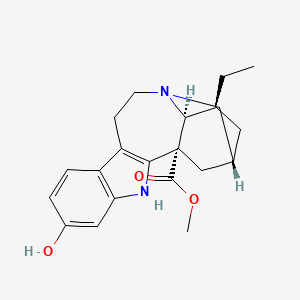
![2-Methyl-5-[(tribenzylstannyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B14175539.png)
![4,5-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B14175544.png)
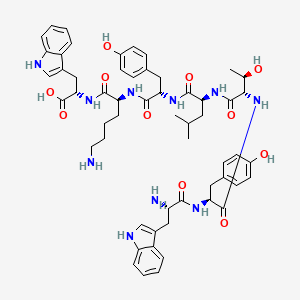
![2-{[2-(Thiophen-2-yl)-1,3-thiazol-4-yl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14175551.png)

